N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide
Description
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and indolizine moieties in its structure suggests that it may exhibit a range of biological activities.
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-20-16-12-14(5-6-18(16)23(13)10-11-24)21-19(25)15-7-9-22-8-3-2-4-17(15)22/h2-4,7-9,14,24H,5-6,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUGUBSNMMFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCO)CCC(C2)NC(=O)C3=C4C=CC=CN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzimidazole intermediate, which can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditionsThe final step is the coupling of the benzimidazole and indolizine intermediates to form the target compound, often using amide bond formation techniques under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the development of more efficient catalysts and reagents to minimize by-products and waste. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxyethyl side chain can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The aromatic rings in the benzimidazole and indolizine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the amide bond can produce an amine derivative .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The indolizine moiety may interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, and translation. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Indolizine Derivatives: Compounds like camptothecin, which is known for its anticancer properties.
Uniqueness
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide is unique due to the combination of benzimidazole and indolizine moieties in a single molecule. This dual functionality may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
